molecular formula C4H7NO4S B11916330 (S)-N-(2-Oxooxetan-3-yl)methanesulfonamide CAS No. 406951-05-1

(S)-N-(2-Oxooxetan-3-yl)methanesulfonamide

Cat. No.: B11916330
CAS No.: 406951-05-1
M. Wt: 165.17 g/mol
InChI Key: HONREDVMINESMG-VKHMYHEASA-N
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Description

(S)-N-(2-Oxooxetan-3-yl)methanesulfonamide is a chemical compound that features an oxetane ring, a four-membered cyclic ether, which is known for its strained ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-Oxooxetan-3-yl)methanesulfonamide typically involves the formation of the oxetane ring followed by the introduction of the methanesulfonamide group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The methanesulfonamide group can then be introduced through a nucleophilic substitution reaction using methanesulfonyl chloride and a suitable amine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of flow microreactor systems, which have been shown to be efficient and sustainable for similar compounds .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-Oxooxetan-3-yl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can open the oxetane ring, leading to different products.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of aldehydes or ketones, while reduction can result in the formation of alcohols .

Scientific Research Applications

(S)-N-(2-Oxooxetan-3-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-N-(2-Oxooxetan-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can act as a reactive site, allowing the compound to form covalent bonds with its target. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-(2-Oxooxetan-3-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where sulfonamide functionality is desired, such as in medicinal chemistry for the development of enzyme inhibitors .

Properties

CAS No.

406951-05-1

Molecular Formula

C4H7NO4S

Molecular Weight

165.17 g/mol

IUPAC Name

N-[(3S)-2-oxooxetan-3-yl]methanesulfonamide

InChI

InChI=1S/C4H7NO4S/c1-10(7,8)5-3-2-9-4(3)6/h3,5H,2H2,1H3/t3-/m0/s1

InChI Key

HONREDVMINESMG-VKHMYHEASA-N

Isomeric SMILES

CS(=O)(=O)N[C@H]1COC1=O

Canonical SMILES

CS(=O)(=O)NC1COC1=O

Origin of Product

United States

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